2-(Benzo[b]thiophen-3-yl)ethanethioamide
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Overview
Description
2-(Benzo[b]thiophen-3-yl)ethanethioamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiophene family, which is known for its diverse biological and chemical properties. Benzothiophenes are commonly found in various natural products and synthetic pharmaceuticals, making them significant in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Pd-catalyzed coupling reaction, such as the Sonogashira coupling reaction, which is used to form carbon-carbon bonds under mild conditions . The reaction conditions often involve the use of palladium catalysts, terminal alkynes, and iodoaryl compounds .
Industrial Production Methods
Industrial production of benzothiophene derivatives, including 2-(Benzo[b]thiophen-3-yl)ethanethioamide, often employs large-scale coupling reactions and purification techniques. The use of column chromatography over silica gel with specific solvent systems, such as Hexane/EtOAc, is common for purification .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[b]thiophen-3-yl)ethanethioamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
2-(Benzo[b]thiophen-3-yl)ethanethioamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzo[b]thiophen-3-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Benzo[b]thiophenes: These compounds share the benzothiophene core but differ in the substituents attached to the core.
Thiophene Derivatives: These compounds contain a thiophene ring and exhibit similar chemical properties.
Uniqueness
2-(Benzo[b]thiophen-3-yl)ethanethioamide is unique due to its specific ethanethioamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H9NS2 |
---|---|
Molecular Weight |
207.3 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-yl)ethanethioamide |
InChI |
InChI=1S/C10H9NS2/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H2,11,12) |
InChI Key |
KWPNXIIRNIXFRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CC(=S)N |
Origin of Product |
United States |
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